molecular formula C17H18N2O2S2 B2363820 N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 670270-10-7

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2363820
CAS RN: 670270-10-7
M. Wt: 346.46
InChI Key: YEBZKFCQVHPYAK-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves several synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Future Directions

Research into benzothiazole derivatives is ongoing, with many studies focusing on the development of new derivatives with enhanced biological activities . Future research may also focus on improving the synthesis methods for these compounds .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-10-7-11(2)13(4)17(12(10)3)23(20,21)19-14-5-6-15-16(8-14)22-9-18-15/h5-9,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBZKFCQVHPYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N=CS3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide

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